2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-
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Overview
Description
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in antiviral and anticancer therapies. This compound is structurally related to thymidine, a natural nucleoside found in DNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a pentofuranosyl derivative.
Glycosylation: The sugar moiety is then glycosylated with a pyrimidine base to form the nucleoside.
Chlorination: The hydroxyl groups on the sugar moiety are selectively chlorinated to introduce the chlorine atom at the 3-position.
Methylation: The methyl group is introduced at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions can occur at the pyrimidine ring or the sugar moiety.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the sugar moiety.
Reduction Products: Reduced derivatives of the pyrimidine ring or sugar moiety.
Substitution Products: Nucleoside analogs with different substituents at the 3-position.
Scientific Research Applications
Chemistry
Synthesis of Nucleoside Analogs: Used as a building block for the synthesis of other nucleoside analogs.
Study of Reaction Mechanisms: Used in research to study the mechanisms of nucleoside analog reactions.
Biology
Antiviral Research: Investigated for its potential antiviral properties against various viruses.
DNA Synthesis Studies: Used in studies of DNA synthesis and repair mechanisms.
Medicine
Anticancer Therapy: Explored for its potential use in anticancer therapies.
Antiviral Therapy: Investigated for its potential use in antiviral therapies.
Industry
Pharmaceutical Manufacturing: Used in the production of antiviral and anticancer drugs.
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides and incorporating into DNA or RNA during synthesis. This incorporation can lead to chain termination or mutations, inhibiting viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular DNA polymerases.
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapy.
2’,3’-Dideoxyinosine: Used in the treatment of HIV.
5-Fluorouracil: A pyrimidine analog used in cancer therapy.
Uniqueness
“2,4(1H,3H)-Pyrimidinedione, 1-(3-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-5-methyl-” is unique due to its specific structure, which includes a chlorine atom at the 3-position and a methyl group at the 5-position. These modifications can influence its biological activity and specificity.
Properties
CAS No. |
34627-65-1 |
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Molecular Formula |
C11H14ClNO4 |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
3-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione |
InChI |
InChI=1S/C11H14ClNO4/c1-5-2-6(11(16)13-10(5)15)8-3-7(12)9(4-14)17-8/h2,6-9,14H,3-4H2,1H3,(H,13,15,16)/t6?,7-,8-,9-/m1/s1 |
InChI Key |
LYKHJFQWCWRWGB-FUZJYRNYSA-N |
Isomeric SMILES |
CC1=CC(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)Cl |
Canonical SMILES |
CC1=CC(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
Origin of Product |
United States |
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